N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Overview
Description
N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine: is an organic compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of an iodophenyl group and a nitro group attached to the benzoxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction Reactions: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene are typically used.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the iodine atom.
Reduction Reactions: The corresponding amine derivative.
Coupling Reactions: New compounds with extended carbon chains or aromatic systems.
Scientific Research Applications
Chemistry: N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules through various coupling reactions.
Biology: In biological research, this compound can be used as a fluorescent probe due to its benzoxadiazole moiety, which exhibits fluorescence properties. It is useful in studying biological processes and imaging applications.
Medicine: The compound has potential applications in medicinal chemistry. Its derivatives may exhibit biological activities such as anticancer, antimicrobial, or anti-inflammatory properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the benzoxadiazole ring can participate in electron transfer reactions.
Comparison with Similar Compounds
N-(4-iodophenyl)-N’-2-chloroethylurea: This compound has demonstrated significant antineoplastic and antiangiogenic potency.
N-(4-iodophenyl)-β-alanine derivatives: These compounds exhibit various biological activities, including antibacterial and antifungal properties.
Uniqueness: N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the presence of both an iodophenyl group and a nitro group on the benzoxadiazole ring
Properties
IUPAC Name |
N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN4O3/c13-7-1-3-8(4-2-7)14-10-6-5-9-11(16-20-15-9)12(10)17(18)19/h1-6,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNURMGBFWVWAQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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